But-3-en-1-yl prop-2-ynoate
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Overview
Description
But-3-en-1-yl prop-2-ynoate is an organic compound characterized by the presence of both an alkyne and an alkene functional group. This dual functionality makes it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of But-3-en-1-yl prop-2-ynoate typically involves the esterification of but-3-en-1-ol with prop-2-ynoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases efficiency .
Chemical Reactions Analysis
Types of Reactions
But-3-en-1-yl prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other strong bases are used for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alkenes, alkanes.
Substitution: Various ester derivatives.
Scientific Research Applications
But-3-en-1-yl prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of But-3-en-1-yl prop-2-ynoate involves its interaction with various molecular targets. The alkyne group can participate in cycloaddition reactions, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- But-3-en-1-yl benzoate
- Prop-2-yn-1-yl acetate
- But-3-en-1-yl acetate
Uniqueness
But-3-en-1-yl prop-2-ynoate is unique due to its dual functionality, which allows it to participate in a wider range of chemical reactions compared to similar compounds. This versatility makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
143121-29-3 |
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Molecular Formula |
C7H8O2 |
Molecular Weight |
124.14 g/mol |
IUPAC Name |
but-3-enyl prop-2-ynoate |
InChI |
InChI=1S/C7H8O2/c1-3-5-6-9-7(8)4-2/h2-3H,1,5-6H2 |
InChI Key |
DRPIKEBBGKSQTH-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCOC(=O)C#C |
Origin of Product |
United States |
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